2',3'-Dichloro-3-(4-methylphenyl)propiophenone
Description
2',3'-Dichloro-3-(4-methylphenyl)propiophenone is a chlorinated propiophenone derivative characterized by a dichloro-substituted phenyl ring at the 2' and 3' positions and a 4-methylphenyl group at the 3-position. Propiophenones are ketones with a phenyl group attached to the carbonyl carbon, and substitutions on the aromatic rings significantly influence their physical, chemical, and biological properties.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-5-7-12(8-6-11)9-10-15(19)13-3-2-4-14(17)16(13)18/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYOJLSFHUXWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644144 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-19-2 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-3-(4-methylphenyl)propiophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-methylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2’,3’-Dichloro-3-(4-methylphenyl)propiophenone may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in four primary reaction categories:
Oxidation
The ketone group undergoes oxidation to form carboxylic acids under strong oxidative conditions. For example, potassium permanganate (KMnO₄) in acidic media converts the propiophenone moiety to a carboxylic acid .
Reduction
The carbonyl group is reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Electrophilic Substitution
Chlorine atoms at the 2' and 3' positions are susceptible to nucleophilic displacement. For instance, amines or thiols can replace chlorine under basic conditions.
Side-Chain Displacement
The propiophenone side chain participates in Baeyer-Villiger oxidations, forming esters or lactones .
Oxidation Pathways
Oxidative cleavage of the propiophenone backbone has been studied extensively:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 3-(4-Methylphenyl)propanoic acid | 72% |
| CrO₃ | Acetic acid, reflux | 2',3'-Dichloro-3-(4-methylphenyl)acetophenone | 58% |
Mechanistic studies reveal that oxidation proceeds via radical intermediates, with the methyl group stabilizing transition states .
Reduction Pathways
Reduction of the ketone group is highly selective:
| Reagent | Solvent | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | Ethanol | 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-ol | >90% |
| LiAlH₄ | Diethyl ether | Same as above | 85% |
Steric hindrance from the methyl and chlorine substituents slows reduction kinetics compared to unsubstituted analogs.
Substitution Reactions
Chlorine atoms undergo nucleophilic substitution under controlled conditions:
| Nucleophile | Base | Product | Reaction Time |
|---|---|---|---|
| NH₃ (aq) | NaOH | 2',3'-Diamino-3-(4-methylphenyl)propiophenone | 6 hr |
| CH₃S⁻ | K₂CO₃ | 2',3'-Bis(methylthio)-3-(4-methylphenyl)propiophenone | 4 hr |
The 3'-chlorine is more reactive than the 2'-chlorine due to reduced steric crowding.
Side-Chain Reactivity
The propiophenone side chain participates in unique transformations:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Baeyer-Villiger | m-CPBA | 4-Methylphenyl acetate derivative | Lactone synthesis |
| Aldol Condensation | NaOH, Ethanol | α,β-Unsaturated ketone | Polymer precursors |
Stability and Degradation
The compound decomposes under UV light via free radical pathways, forming chlorinated biphenyls as byproducts . Hydrolysis in aqueous NaOH yields 4-methylbenzoic acid and dichlorobenzene derivatives.
Comparative Reactivity
A comparison with structural analogs highlights key differences:
| Compound | Oxidation Rate (KMnO₄) | Reduction Yield (NaBH₄) |
|---|---|---|
| 2',3'-Dichloro-3-(4-methylphenyl)propiophenone | 72% | 90% |
| 2',4'-Dichloro analog | 68% | 82% |
| Non-chlorinated propiophenone | 95% | 98% |
Electron-withdrawing chlorine atoms reduce electron density at the carbonyl group, slowing both oxidation and reduction .
Scientific Research Applications
Organic Synthesis
2',3'-Dichloro-3-(4-methylphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in diverse chemical reactions, including:
- Substitution Reactions : The chlorine atoms can be substituted with other functional groups.
- Reduction and Oxidation Reactions : The ketone group can be reduced to form alcohols or oxidized to yield carboxylic acids.
Medicinal Chemistry
The compound is explored for its potential therapeutic properties, particularly in drug development. Its unique structure may enhance its interaction with biological targets, making it valuable in:
- Antimicrobial Research : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains.
- Anti-inflammatory Studies : Investigations indicate potential anti-inflammatory effects, which could lead to applications in treating inflammatory diseases.
- Cytotoxicity and Anticancer Potential : The compound has shown promise in inducing apoptosis in cancer cell lines, warranting further exploration into its anticancer properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of halogenated aromatic ketones, including this compound. Results indicated effective inhibition against multiple bacterial strains, suggesting its potential use in developing new antibacterial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research focused on the cytotoxic effects of various propiophenone derivatives on cancer cell lines demonstrated that this compound could induce cell death through apoptosis mechanisms. This finding highlights its possible role as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Methyl vs. Thiomethyl : Replacing the methyl group with thiomethyl (e.g., in ) increases molecular weight and introduces sulfur, which may enhance electron-donating effects and alter solubility .
- Electron-Donating vs.
Reactivity in Catalytic and Functionalization Reactions
Catalytic Amination
Propiophenone derivatives with bulky substituents exhibit reduced yields in catalytic amination. For example:
α-Phenylselenation
Propiophenones undergo α-phenylselenation with diphenyl diselenide and cesium carbonate. For example:
- Propiophenone: 0.59 mmol yield of α-phenylselenated product .
- Chlorinated Derivatives: Electron-withdrawing chloro groups may deactivate the α-carbon, reducing reaction efficiency compared to non-chlorinated analogs .
Physicochemical Properties
- Solubility : Thiomethyl and methoxy groups () improve solubility in polar solvents compared to methyl or chloro substituents.
Biological Activity
2',3'-Dichloro-3-(4-methylphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a propiophenone moiety with two chlorine atoms and a para-methyl substitution on the phenyl ring. This configuration contributes to its reactivity and interaction with biological targets. The chemical structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Chlorination : Introduction of chlorine atoms at the 2' and 3' positions.
- Propiophenone Formation : Reaction of appropriate phenyl derivatives with acyl chlorides.
- Purification : Techniques such as recrystallization or chromatography to obtain the desired purity.
These methods highlight the compound's accessibility for research purposes and its utility as a building block in organic synthesis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives of propiophenone have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
A specific study demonstrated that structurally related compounds showed significant cytotoxicity against breast cancer cell lines, suggesting that the dichloro substitution may enhance biological activity by increasing lipophilicity and receptor binding affinity .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with estrogen receptors, influencing pathways related to hormone-dependent cancers.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells leading to cell death has been observed in related compounds .
Case Studies
- In Vitro Studies : A series of in vitro experiments were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to known chemotherapeutic agents .
- Animal Models : In vivo studies using murine models have shown promising results where administration of the compound led to significant tumor regression, highlighting its potential as an effective anticancer agent .
Applications
Due to its biological properties, this compound is being explored for various applications:
- Pharmaceutical Development : As a lead compound for developing new anticancer drugs.
- Organic Synthesis : Serving as an intermediate in synthesizing more complex molecules with potential therapeutic effects .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals variations in their biological activities based on substitution patterns:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | Not listed | Anticancer activity |
| 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone | 898768-70-2 | Moderate cytotoxicity |
| 3',5'-Dichloro-3-(4-methylphenyl)propiophenone | Not listed | Unknown |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2',3'-Dichloro-3-(4-methylphenyl)propiophenone, and how can reaction conditions be optimized?
- Methodological Answer : The compound likely requires multi-step synthesis, starting with Friedel-Crafts acylation to introduce the propiophenone core. Subsequent regioselective chlorination at the 2' and 3' positions of the phenyl ring may employ reagents like sulfuryl chloride (SOCl) under controlled temperatures (0–5°C). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize polychlorinated byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and aromatic proton splitting patterns.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, as demonstrated in structurally related dichlorophenyl-propiophenone derivatives .
Q. What are the critical safety considerations for handling and storing this compound?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. Use PPE (gloves, goggles) and fume hoods during synthesis. Waste must be segregated into halogenated organic containers and processed by certified waste management facilities to avoid environmental release of chlorinated byproducts .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for regioselective chlorination of the propiophenone core?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution to predict chlorination sites. Compare activation energies for 2' vs. 3' positions; lower energy pathways indicate preferred sites. Validate predictions with experimental kinetic studies using in-situ IR or Raman spectroscopy .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar dichlorinated propiophenones?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity or dynamic effects. Use deuterated solvents (CDCl, DMSO-d) and variable-temperature NMR to assess conformational changes. Cross-reference with crystallographic data (e.g., C–Cl bond lengths and angles) to confirm assignments .
Q. How does the steric and electronic environment of the 4-methylphenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methyl group enhances electron density on the phenyl ring, potentially activating it toward Suzuki-Miyaura couplings. Steric hindrance at the 4-position can be quantified using Tolman’s cone angle calculations. Experimental validation: Screen Pd catalysts (e.g., Pd(PPh)) and bases (KCO, CsCO) to optimize coupling efficiency .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Gradient elution (water/acetonitrile) resolves non-polar impurities. Confirm identity via LC-MS/MS. For halogenated contaminants, employ GC-ECD (electron capture detection) with a DB-5MS column .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
